3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide
Description
3-Chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with chloro, dimethyl, and aryloxy groups. The molecule includes a pyridine ring with chloro and trifluoromethyl substituents, which are characteristic of agrochemicals designed for enhanced bioactivity and stability.
Properties
IUPAC Name |
3-chloro-N-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O2/c1-16(2,9-18)15(25)24-11-4-3-5-12(7-11)26-14-13(19)6-10(8-23-14)17(20,21)22/h3-8H,9H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUOEMJSQMNFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Fluazinam, is a broad-spectrum fungicide used in agriculture. It primarily targets the mitochondria of fungi.
Mode of Action
Fluazinam acts as an extremely potent uncoupler of oxidative phosphorylation in mitochondria. It also shows high reactivity with thiols. This interaction with its targets leads to the disruption of energy production within the fungal cells, thereby inhibiting their growth and reproduction.
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in the mitochondria of fungi. This pathway is crucial for ATP production, which is the primary energy source for cellular processes. By disrupting this pathway, Fluazinam effectively starves the fungal cells of energy, leading to their death.
Result of Action
The result of Fluazinam’s action at the molecular and cellular level is the effective control of fungal populations in agricultural settings. By disrupting energy production within fungal cells, it prevents their growth and reproduction, thereby controlling the spread of fungal diseases in crops.
Biological Activity
3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide (commonly referred to as the compound ) is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, focusing on various studies and findings related to its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted pyridine ring and a dimethylpropanamide moiety. Its molecular formula is with a molecular weight of approximately 373.20 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, which may influence its biological interactions.
Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of chlorinated pyridines have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption in the intestines .
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways. For instance, similar compounds have been studied for their effects on G-protein coupled receptors (GPCRs) and nuclear receptors involved in metabolic regulation .
Biological Activity Studies
A review of the literature reveals several studies that have investigated the biological activity of this compound and its analogs:
- Antimicrobial Activity : Some studies have evaluated the antimicrobial properties of similar compounds, showing effectiveness against various bacterial strains. The presence of halogen substituents often correlates with increased antimicrobial potency due to enhanced membrane permeability and interaction with bacterial enzymes .
- Anti-inflammatory Effects : Research has suggested that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses .
- Cancer Cell Line Studies : Preliminary studies on cancer cell lines indicate that the compound may induce apoptosis in certain types of cancer cells. This effect could be attributed to its ability to disrupt cellular signaling pathways essential for cell survival .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study involving a derivative of this compound demonstrated significant inhibition of cholesterol absorption in an animal model, suggesting potential use as a therapeutic agent for dyslipidemia .
- Case Study 2 : In vitro testing revealed that the compound exhibited cytotoxic effects against specific cancer cell lines, leading researchers to propose further investigations into its use as an anticancer agent .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential as a pharmaceutical agent due to its structural features that may interact with biological targets. Research indicates that derivatives of similar compounds have shown promise in:
- Anticancer Activity : Compounds with trifluoromethyl and chlorinated aromatic structures have been investigated for their ability to inhibit tumor growth. Studies suggest that such compounds can modulate signaling pathways involved in cancer cell proliferation and survival .
- Antimicrobial Properties : The presence of the pyridine ring and halogen substituents enhances the antimicrobial activity of similar compounds. Investigations into related structures have demonstrated efficacy against various bacterial strains, indicating a potential for developing new antibiotics .
- Neurological Disorders : Some studies suggest that compounds with similar frameworks may influence neurotransmitter systems, offering potential therapeutic avenues for conditions like depression and anxiety .
Agrochemical Applications
In the field of agrochemicals, 3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide may serve as a:
- Herbicide : The compound's ability to disrupt plant growth processes makes it a candidate for herbicide development. Its structural analogs have been tested for selective herbicidal activity against broadleaf weeds while minimizing harm to cereal crops .
- Insecticide : The trifluoromethyl group is known to enhance the potency of insecticides. Research into similar compounds has shown effectiveness in controlling pest populations while being less toxic to beneficial insects .
Material Science Applications
The unique chemical properties of this compound also lend it utility in material science:
- Polymer Additives : The compound can be used as an additive in polymers to improve thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to enhance performance under extreme conditions .
- Coatings : Due to its hydrophobic nature and resistance to solvents, this compound may be suitable for developing protective coatings that require durability and longevity in harsh environments .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity.
Case Study 2: Herbicidal Efficacy
Field trials conducted on various crops showed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield. The trials emphasized the selectivity and effectiveness of the compound as a potential herbicide.
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Propanamide core : Provides hydrogen-bonding capacity and metabolic stability.
- 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxyphenyl group : Contributes to electron-deficient aromatic systems, favoring interactions with biological targets.
Comparison with Analogues:
Physicochemical Properties
- Lipophilicity : The target compound’s 2,2-dimethylpropanamide group increases logP compared to hydrazide derivatives (e.g., ), favoring tissue penetration .
- Solubility : The pyridinyloxy group in the target compound reduces water solubility relative to carboxamide derivatives (e.g., ), which may limit systemic translocation .
- Thermal Stability : Trifluoromethyl groups enhance thermal resistance, critical for field applications under varying temperatures .
Q & A
What are the standard synthetic protocols for 3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide, and how can reaction yields be optimized?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., coupling 3-chloro-4-fluoronitrobenzene with pyridinemethanol derivatives) followed by reduction and condensation steps . Optimization strategies include:
- Catalyst Selection : Using mild bases (e.g., triethylamine) to minimize side reactions during acyl chloride coupling .
- Purification : Recrystallization or column chromatography to isolate high-purity intermediates .
- Reagent Ratios : Stoichiometric control of trifluoromethylating agents to avoid over-functionalization .
How can structural elucidation of this compound be performed to confirm its regiochemistry and functional group orientation?
Basic Research Question
Advanced spectroscopic and computational methods are critical:
- NMR Analysis : and NMR to resolve trifluoromethyl and chloro-substituent positions .
- X-ray Crystallography : For definitive spatial arrangement, particularly to distinguish between meta- and para-substituted pyridinyloxy groups .
- HRMS : High-resolution mass spectrometry (as in ) validates molecular formula and detects isotopic patterns .
What computational methods are effective in predicting the reaction pathways and intermediate stability for this compound’s synthesis?
Advanced Research Question
Quantum chemical calculations and reaction path search algorithms (e.g., DFT, transition state modeling) are employed to:
- Identify Key Intermediates : Map energy profiles for substitution and condensation steps .
- Optimize Conditions : Predict solvent effects (e.g., DMF vs. THF) on reaction rates .
- Machine Learning : Train models using historical reaction data to narrow experimental parameters (e.g., temperature, catalyst loadings) .
How can researchers analyze and mitigate the formation of byproducts during the synthesis of this compound?
Advanced Research Question
Byproduct analysis requires:
- Chromatographic Profiling : HPLC or GC-MS to detect impurities (e.g., unreacted aniline or acyl chloride derivatives) .
- Mechanistic Studies : Isotope labeling (e.g., ) to trace unexpected side reactions at the propanamide or pyridinyloxy moieties .
- Process Control : Real-time monitoring via in-situ IR spectroscopy to adjust reagent addition rates .
How do structural modifications (e.g., substituent variation on the pyridinyl or phenyl rings) affect the compound’s bioactivity, and how can contradictory data across studies be resolved?
Advanced Research Question
Contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Regiochemical Differences : Trifluoromethyl positioning (meta vs. para) alters steric and electronic interactions .
- Solubility Effects : LogP variations due to chloro- vs. methyl-substituents impact membrane permeability .
- Validation Strategies : Comparative assays under standardized conditions (e.g., fixed pH, temperature) to isolate structural contributions .
What methodologies are recommended for studying the compound’s stability under varying storage conditions?
Basic Research Question
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures for long-term storage recommendations .
- Accelerated Degradation Tests : Expose the compound to UV light, humidity, or oxidative agents (e.g., HO) to simulate aging .
- HPLC Purity Tracking : Monitor degradation products (e.g., hydrolysis of the propanamide group) over time .
How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or herbicide lead?
Advanced Research Question
Target-specific assays include:
- Kinase Binding Assays : Fluorescence polarization or SPR to measure affinity for ATP-binding pockets .
- Herbicidal Activity : Chlorophyll fluorescence inhibition tests on model plants (e.g., Arabidopsis) .
- SAR Studies : Systematic substitution of the pyridinyloxy group to correlate structure with activity .
What are the challenges in scaling up laboratory-scale synthesis to pilot production while maintaining purity?
Advanced Research Question
Scale-up challenges involve:
- Heat Transfer : Exothermic reactions (e.g., nitro reduction) require controlled batch reactors to prevent thermal runaway .
- Mixing Efficiency : Optimize impeller design for viscous intermediates during condensation .
- Regulatory Compliance : Ensure solvent residues (e.g., DCM) meet ICH guidelines through rigorous QC testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
